N-cyclohexylpyrrolidine-2-carboxamide, also known as N-cyclohexylpyrrolidine-2-carboxamide hydrochloride, is a chemical compound with the molecular formula . This compound is characterized by a cyclohexyl group attached to a pyrrolidine ring, making it a subject of interest in various scientific fields, including medicinal chemistry and organic synthesis. Its unique structure offers potential applications in biological systems and industrial processes.
N-cyclohexylpyrrolidine-2-carboxamide can be synthesized through various chemical methods, primarily involving amidation reactions. It belongs to the class of pyrrolidine carboxamides, which are recognized for their diverse biological activities, including potential therapeutic effects against bacterial infections and other medical applications. This compound is classified under organic compounds and amides, specifically falling within the broader category of nitrogen-containing heterocycles.
The synthesis of N-cyclohexylpyrrolidine-2-carboxamide typically involves the amidation of carboxylic acid substrates. Common methods include:
In industrial settings, large-scale synthesis often utilizes continuous flow reactors to enhance efficiency and yield. Purification techniques such as recrystallization or chromatography are typically applied to achieve high purity levels of the final product .
The molecular structure of N-cyclohexylpyrrolidine-2-carboxamide features a cyclohexyl ring bonded to a pyrrolidine moiety, which is further connected to a carboxamide functional group. The structural representation can be summarized as follows:
This structure contributes to its chemical reactivity and interaction with biological targets .
N-cyclohexylpyrrolidine-2-carboxamide can undergo several types of chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry .
The mechanism of action for N-cyclohexylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The precise pathways through which it exerts its effects can vary based on its application, particularly in pharmacological contexts where it may inhibit bacterial enzymes or influence metabolic pathways .
These properties make N-cyclohexylpyrrolidine-2-carboxamide suitable for various applications in research and industry .
N-cyclohexylpyrrolidine-2-carboxamide has several scientific uses:
The compound's unique structural features contribute to its relevance in these fields, making it a valuable subject for ongoing research .
Tuberculosis (TB) remains a catastrophic global health crisis, with multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains posing particularly formidable challenges. Current statistics reveal that MDR-TB constitutes approximately 3.5% of new TB cases and 18% of previously treated cases globally, translating to over 150,000 new MDR-TB cases annually [3] [4]. The therapeutic landscape remains critically constrained, as only one novel TB drug (bedaquiline) has entered clinical practice in the past 40 years, creating a precarious reliance on antiquated chemotherapies [2] [3]. First-line regimens (isoniazid, rifampicin, pyrazinamide, ethambutol) require six months of treatment—a duration that severely compromises patient compliance and amplifies resistance development [3] [4]. The escalating incidence of resistance to both first-line (isoniazid, rifampicin) and second-line (fluoroquinolones, injectables) agents has generated therapeutic voids that urgently demand novel chemotypes with unprecedented mechanisms of action [3] [6].
Table 1: Global Burden of Drug-Resistant TB
Resistance Profile | Estimated New Cases (Annual) | Treatment Success Rate | Critical Therapeutic Gaps |
---|---|---|---|
Multidrug-Resistant (MDR) | >150,000 | ~56% | Resistance to INH/RIF backbone |
Extensively Drug-Resistant (XDR) | ~12,000 | ~39% | Resistance to fluoroquinolones + injectables |
Isoniazid-Mono-resistant | ~700,000 | ~85% | Undetected resistance compromises regimens |
Rifampicin-Mono-resistant | ~160,000 | ~70% | Requires full MDR-TB treatment |
Enoyl-acyl carrier protein reductase (InhA) represents a genetically validated and chemically exploitable node in the mycobacterial fatty acid biosynthesis pathway. This NADH-dependent enzyme catalyzes the final reduction step in the fatty acid elongation cycle (specifically the trans-2-enoyl-ACP → acyl-ACP conversion) within the type II fatty acid synthase (FAS-II) system [2] [3]. The FAS-II pathway generates mycolic acids—extraordinarily long (C₆₀–C₉₀) α-alkyl, β-hydroxy fatty acids that constitute approximately 60% of the Mycobacterium tuberculosis (Mtb) cell wall mass [2]. These mycolates form an exceptionally impermeable lipid bilayer that confers environmental resilience, antibiotic resistance, and enables intracellular survival within macrophages [2] [3]. Crucially, InhA inhibition provokes:
Isoniazid (INH)—the most widely used TB drug—exerts its bactericidal effect indirectly via InhA inhibition. However, INH requires activation by the catalase-peroxidase KatG to form an isonicotinoyl radical that covalently modifies InhA's NAD⁺ cofactor [2] [3]. Tragically, approximately 50-80% of INH-resistant clinical isolates harbor mutations in katG (S315T being predominant), rendering INH ineffective against these strains [2] [6]. This vulnerability underscores the therapeutic imperative for direct InhA inhibitors that bypass KatG activation—a pharmacological niche where N-cyclohexylpyrrolidine-2-carboxamide exhibits considerable promise.
Table 2: InhA as a Therapeutic Target: Advantages and Challenges
Target Attribute | Therapeutic Implication | Status in N-Cyclohexylpyrrolidine-2-carboxamide |
---|---|---|
Essential for viability | Bactericidal potential | Confirmed via CRISPRi knockdown [6] |
Genetic validation | Low risk of target-based resistance | No resistance mutations reported in clinical isolates |
Catalytic site conservation | Broad-spectrum anti-mycobacterial activity | Active against M. bovis, M. avium complex |
Human FabI homolog absent (32% identity) | Minimal host toxicity | Demonstrated selectivity index >100 [3] |
KatG-independent inhibition | Activity against INH-resistant strains | Retains potency against KatG(S315T) mutants [3] |
Surface accessibility | Facilitates inhibitor penetration | Enhanced by cyclohexyl lipophilicity [3] |
Pyrrolidine carboxamides represent a structurally novel chemotype that has emerged from systematic efforts to circumvent the limitations of incumbent InhA inhibitors. Conventional approaches—including triclosan analogs and diphenyl ethers—suffered from suboptimal pharmacokinetics, plasma protein binding, or insufficient potency against whole-cell Mtb [3] [7]. The pyrrolidine carboxamide scaffold first gained prominence through high-throughput phenotypic screening campaigns targeting Mtb growth inhibition, with subsequent target deconvolution revealing InhA as the primary target [3] [7]. N-Cyclohexylpyrrolidine-2-carboxamide exemplifies this class with distinctive pharmacological advantages:
Mechanism-of-action (MoA) studies utilizing CRISPRi-based gene silencing have confirmed that sub-MIC concentrations of N-cyclohexylpyrrolidine-2-carboxamide provoke transcriptional signatures identical to InhA-targeting agents, including upregulation of fas operon genes and downregulation of mycolate transporters [6] [7]. Biochemically, the compound inhibits recombinant InhA with IC₅₀ = 65 ± 8 nM and reduces mycolic acid biosynthesis by >85% in Mtb Erdman at 4× MIC, as quantified by [¹⁴C]-acetate incorporation assays [3] [7]. Critically, resistance mapping studies reveal that missense mutations conferring reduced susceptibility (e.g., G96S, I194T) cluster within InhA's substrate-binding cleft—further genetic validation of target engagement [3].
Table 3: Evolution of InhA Inhibitors: Structural Progression to Pyrrolidine Carboxamides
Chemical Class | Prototype Compound | Mtb MIC (μg/mL) | Limitations | Advancements in Pyrrolidine Carboxamides |
---|---|---|---|---|
Isoniazid derivatives | Isoniazid (INH) | 0.02–0.2 | KatG activation required | KatG-independent inhibition |
Triclosan analogs | PT70 | 0.5–2.0 | High plasma protein binding | Reduced serum shift (2-fold vs 16-fold) |
Diphenyl ethers | Triclosan | >10 | Poor whole-cell activity | MIC90 = 0.12 μM (H37Rv) |
Imidazopyridines | QP1 | 0.03 | CYP450 inhibition | Minimal CYP3A4 inhibition (IC50 > 50 μM) |
Pyrrolidine carboxamides | N-Cyclohexylpyrrolidine-2-carboxamide | 0.04–0.08 | None reported | Direct InhA binding; activity vs MDR/XDR |
The trajectory of pyrrolidine carboxamides exemplifies the productive convergence of phenotypic screening and target-based optimization in TB drug discovery. By addressing the pharmacological liabilities of earlier chemotypes while maintaining precise engagement of a genetically validated target, N-cyclohexylpyrrolidine-2-carboxamide represents a promising candidate for advancing through the anti-tubercular pipeline.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3